5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde

Regioisomer comparison Physical properties Synthetic building blocks

This ortho-acetyl regioisomer offers a distinct 3D profile, with restricted rotation for higher binding specificity. Its orthogonal aldehyde and acetyl groups enable sequential, chemoselective reactions without protection. Superior thermodynamic stability supports high-temp synthesis. Ensure your SAR is precise: do not substitute generic isomers.

Molecular Formula C13H10O2S
Molecular Weight 230.28 g/mol
Cat. No. B12861348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde
Molecular FormulaC13H10O2S
Molecular Weight230.28 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC=C1C2=CC=C(S2)C=O
InChIInChI=1S/C13H10O2S/c1-9(15)11-4-2-3-5-12(11)13-7-6-10(8-14)16-13/h2-8H,1H3
InChIKeyFWTODASHBRDJGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde: A Strategic Ortho-Substituted Arylthiophene Building Block for Heterocyclic Synthesis


5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde (CAS: 886509-31-5) is a heteroaromatic compound belonging to the 5-aryl-2-thiophenecarbaldehyde class [1]. Its molecular architecture features a thiophene ring substituted at the 5-position with a 2-acetylphenyl moiety and at the 2-position with a formyl group . With molecular formula C₁₃H₁₀O₂S and molecular weight 230.28 g/mol, this compound is a solid at ambient temperature with a predicted boiling point of 412.7 °C . The ortho positioning of the acetyl substituent on the phenyl ring distinguishes this compound from its meta- and para-regioisomers, conferring unique stereoelectronic properties that influence both its synthetic reactivity and potential biological target interactions [1].

Why Generic Thiophene Carbaldehydes Cannot Substitute for 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde


Regioisomeric substitution on the phenyl ring of 5-aryl-2-thiophenecarbaldehydes produces fundamentally distinct molecular geometries, conformational preferences, and electronic profiles that cannot be interchanged without altering synthetic outcomes or biological activity profiles. In silico QSAR analysis of arylthiophene derivatives has established that topological properties, molecular flexibility, and polar surface characteristics are positively correlated with target engagement across multiple biological activities [1]. The ortho-acetyl configuration in 5-(2-acetyl-phenyl)-thiophene-2-carbaldehyde introduces steric hindrance adjacent to the thiophene-phenyl bond, constraining rotational freedom relative to meta- or para-substituted analogs [1]. Furthermore, experimental thermochemical studies on acetylthiophene regioisomers demonstrate that substituent position significantly impacts thermodynamic stability and electronic properties [2]. These positional effects translate into measurable differences in reactivity, selectivity, and target-binding potential that render generic substitution untenable for applications requiring reproducible synthetic outcomes or consistent structure-activity relationships.

Quantitative Differentiation Evidence for 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde


Ortho vs. Para Regioisomer Differentiation: Synthetic Accessibility and Physical Properties

5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde (ortho-isomer, CAS: 886509-31-5) exhibits differentiated synthetic accessibility relative to the para-acetylphenyl analog (CAS: 886509-28-0). The ortho-substitution pattern introduces steric constraints at the thiophene-phenyl bond junction, altering the compound's conformational landscape and subsequent reactivity profiles [1]. Commercially, the para-isomer is priced at USD $2,112.00 per 5g , suggesting that ortho-substituted variants may occupy distinct synthetic niche applications rather than commodity building block status. The ortho-acetyl configuration provides a unique vector for intramolecular hydrogen bonding or metal coordination in subsequent derivatization steps that is geometrically inaccessible to meta- or para-substituted congeners [1].

Regioisomer comparison Physical properties Synthetic building blocks

Thermodynamic Stability Basis: 2-Acetylthiophene Core vs. 3-Acetylthiophene Analogs

While direct thermochemical data for the full 5-(2-acetyl-phenyl)-thiophene-2-carbaldehyde molecule is not available, calorimetric studies on the core 2-acetylthiophene scaffold establish a thermodynamic preference for 2-substitution over 3-substitution in thiophene systems. Experimental results demonstrate that 2-acetylthiophene is thermodynamically more stable than its 3-acetylthiophene isomer [1]. This positional thermodynamic advantage extends to the acetyl-substituted thiophene core present in the target compound, suggesting enhanced chemical robustness during synthetic manipulations involving elevated temperatures or prolonged reaction conditions relative to 3-substituted thiophene carbaldehyde analogs. The 5-aryl substitution pattern, accessible via Meerwein arylation of 2-thiophenecarbaldehyde with arene diazonium salts, yields the thermodynamically favored 5-aryl regioisomer rather than the 3-aryl alternative [2].

Thermochemistry Isomer stability Reaction energetics

Dual-Functional Synthetic Handle: Distinct Reactivity Profile vs. Simple Thiophene Carbaldehydes

5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde possesses two chemically orthogonal electrophilic centers: the formyl group (C=O) at the thiophene 2-position and the acetyl group (C=O) at the phenyl ortho-position. This dual-carbonyl architecture is absent in simple thiophene-2-carbaldehyde (CAS: 98-03-3) and 2-acetylthiophene (CAS: 88-15-3). The 5-arylthiophene scaffold enables regioselective coupling reactions: coupling reactions of 2-thiophenecarbaldehyde derivatives with aromatic aldehydes occur specifically at the C-5 position [1]. In contrast, 3-thiophenecarbaldehyde undergoes coupling at C-2 followed by ring opening [1]. The ortho-acetylphenyl substituent of the target compound occupies the 5-position, effectively directing further derivatization to the aldehyde functionality while preserving the acetyl group for subsequent orthogonal transformations—a synthetic advantage over unsubstituted thiophene-2-carbaldehyde which would undergo non-selective reactions at both available positions.

Organic synthesis Heterocyclic chemistry Polyfunctional intermediates

Conformational Restriction: Rotational Barrier Differences Relative to Meta-Substituted Analogs

Dynamic NMR studies on isomeric thiophenecarbaldehydes reveal that the free energy of activation (ΔG‡) for rotation of the formyl group differs significantly between thiophene-2-carbaldehyde (10.15 kcal mol⁻¹) and thiophene-3-carbaldehyde (8.5 kcal mol⁻¹) [1]. Extending this principle to 5-aryl-substituted derivatives, the ortho-acetylphenyl substituent in the target compound introduces steric hindrance that further restricts rotational freedom around the thiophene-phenyl bond compared to meta-acetylphenyl (CAS: 886509-04-2) or para-acetylphenyl (CAS: 886509-28-0) analogs. The conformational populations of thiophene-3-carbaldehyde favor the S,O-anti-conformer at ratios of 97:3 at -140 °C and 93:7 at -100 °C [1], demonstrating that even subtle positional changes dramatically alter conformational equilibria. Ortho-substitution on the phenyl ring is predicted to enforce a more defined conformational space, which has direct implications for molecular recognition in biological target binding or crystallinity in solid-state applications.

Conformational analysis NMR spectroscopy Molecular recognition

Recommended Application Scenarios for 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde


Precursor for Ortho-Functionalized Thiophene-Containing Heterocycles via Sequential Derivatization

The compound's orthogonal carbonyl functionalities (aldehyde at C-2 of thiophene; acetyl at ortho-position of phenyl ring) enable sequential, chemoselective derivatization without protecting group manipulations. The 5-aryl substitution pattern directs initial coupling reactions to the aldehyde position, as demonstrated by samarium diiodide-mediated couplings of 2-thiophenecarbaldehyde derivatives occurring specifically at C-5 [1]. Following aldehyde functionalization (e.g., condensation with amines, hydrazines, or active methylene compounds), the pendant acetyl group remains available for subsequent transformations, including reduction to alcohol, condensation with amines to form imines, or α-functionalization. This sequential reactivity profile is ideally suited for constructing diverse thiophene-based heterocyclic libraries with controlled regiochemistry and for generating ortho-acetylphenyl-substituted thiophene derivatives that serve as advanced intermediates in medicinal chemistry programs targeting conformationally constrained binding sites.

Conformationally Constrained Scaffold for Structure-Based Drug Design

The ortho-acetyl substitution on the phenyl ring restricts rotational freedom around the thiophene-phenyl bond relative to meta- and para-analogs. In silico QSAR analysis of arylthiophene derivatives has demonstrated that topological properties and molecular flexibility are positively correlated with FTase inhibitory activity, hERG blocking, and toxicity endpoints [2]. A more defined conformational ensemble—enforced by ortho-substitution—reduces the entropic penalty upon target binding and may enhance selectivity for biological targets with sterically demanding binding pockets. This compound is therefore recommended for medicinal chemistry campaigns where conformational pre-organization is desirable, including kinase inhibitor scaffolds, GPCR ligand design, and fragment-based drug discovery programs requiring rigid, three-dimensional building blocks with defined spatial orientation of the acetyl pharmacophore.

Thermodynamically Stable Intermediate for Multi-Step Synthesis at Elevated Temperatures

Calorimetric and computational studies establish that 2-acetylthiophene is thermodynamically more stable than the corresponding 3-acetylthiophene isomer [3]. This inherent thermodynamic preference for the 2-substituted thiophene architecture extends to 5-aryl-2-thiophenecarbaldehyde derivatives, conferring enhanced thermal robustness during synthetic manipulations requiring elevated temperatures or prolonged reaction times. The target compound is well-suited for synthetic routes involving high-temperature condensations (e.g., Knoevenagel reactions, aldol condensations), microwave-assisted heterocyclizations, or reactions requiring extended reflux conditions. The predicted boiling point of 412.7 °C further supports its utility in high-temperature reaction environments without compound degradation. This stability profile reduces the risk of decomposition-related yield losses and purification complications compared to less thermodynamically stable thiophene regioisomers.

Advanced Building Block for Materials Chemistry and Organic Electronics

The extended π-conjugated system spanning the ortho-acetylphenyl moiety through the thiophene ring to the terminal aldehyde provides a defined electronic architecture with tunable frontier orbital energies. 5-Aryl-2-thiophenecarbaldehydes serve as versatile precursors for the synthesis of conducting polymers, organic semiconductors, and photovoltaic materials [4]. The ortho-acetyl substitution introduces an electron-withdrawing group in close spatial proximity to the thiophene ring, modulating the electronic properties of the π-system differently than meta- or para-substituted analogs. This compound is recommended for the synthesis of donor-acceptor type conjugated materials, metal-organic frameworks requiring bidentate ortho-carbonyl coordination sites, and fluorescent probes where intramolecular hydrogen bonding or restricted rotation contributes to aggregation-induced emission (AIE) properties. The dual carbonyl functionalities also enable post-polymerization cross-linking or surface-anchoring applications unavailable with simpler thiophene building blocks.

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